3-CHLORO-N'~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
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Overview
Description
3-CHLORO-N’~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is a complex organic compound with the molecular formula C18H13ClN2O2S This compound is characterized by the presence of a benzothiophene core, a furan ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N’~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chlorine Atom: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Hydrazide Group: The hydrazide group is introduced by reacting the chlorinated benzothiophene with hydrazine hydrate.
Condensation with Furan Derivative: The final step involves the condensation of the hydrazide derivative with a furan aldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N’~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-CHLORO-N’~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-CHLORO-N’~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-CHLORO-N’~2~-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
- 3-CHLORO-N’~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]BENZOHYDRAZIDE
Uniqueness
3-CHLORO-N’~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is unique due to the presence of both a benzothiophene core and a furan ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-6-7-10(20-9)8-17-18-15(19)14-13(16)11-4-2-3-5-12(11)21-14/h2-8H,1H3,(H,18,19)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNZMTGBGXXLFW-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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